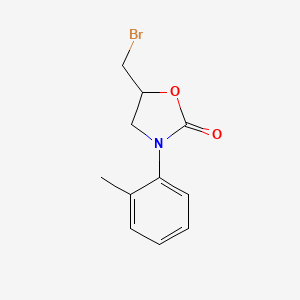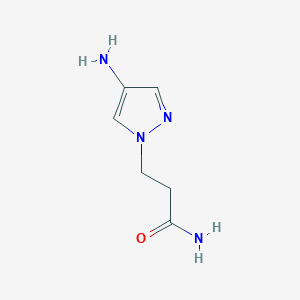
3-(4-Amino-1H-pyrazol-1-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-1H-pyrazol-1-YL)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of an amino group at the 4-position of the pyrazole ring enhances its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3-bromopropanamide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the bromopropanamide, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
3-(4-Amino-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Amino-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring allows the compound to form hydrogen bonds and other interactions with active sites of enzymes, thereby inhibiting their activity . This inhibition can affect various biological pathways, making the compound useful in studying and potentially treating diseases .
Vergleich Mit ähnlichen Verbindungen
3-(4-Amino-1H-pyrazol-1-YL)propanamide can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound features a triazole ring instead of a pyrazole ring and has similar applications in medicinal chemistry.
4-Amino-1H-pyrazole-3-carboxamide: This compound has a carboxamide group at the 3-position instead of a propanamide group, and it is also used in the development of enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and the formation of diverse derivatives .
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-(4-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2,7H2,(H2,8,11) |
InChI-Schlüssel |
ZFFFUMVAXOPTNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

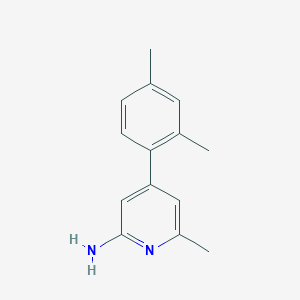
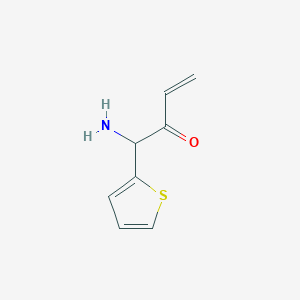


![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
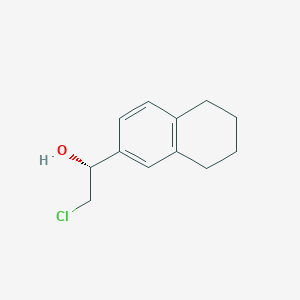
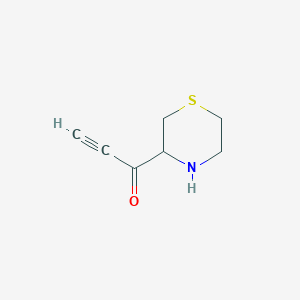
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
